molecular formula C22H24N2O8 B554432 (S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate CAS No. 17543-17-8

(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate

Cat. No. B554432
CAS RN: 17543-17-8
M. Wt: 444,42 g/mole
InChI Key: KAURUWJRWPNSJD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate is an organic compound commonly used in laboratory experiments. It is a derivative of succinic acid and is known for its versatility in a variety of scientific applications. The compound is synthesized by a two-step process that involves the reaction of a succinate ester with an aryl nitro compound in the presence of a base. This compound is used in many scientific fields such as biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Peptide Synthesis

Z-ASP(OTBU)-ONP: is primarily used in the synthesis of peptides. It acts as an intermediate for introducing the aspartic acid residue into peptide chains . The tert-butyl group protects the side chain carboxyl group, while the benzyloxycarbonyl (Cbz or Z) group protects the amino group during peptide synthesis.

Medicinal Chemistry

In medicinal chemistry, Z-ASP(OTBU)-ONP is utilized to create specific peptide sequences that can mimic the structure of natural peptides or proteins. These synthetic peptides are crucial for developing new therapeutic agents and studying protein-protein interactions .

Bioconjugation

This compound is also used in bioconjugation techniques where peptides are attached to other molecules, such as drugs or fluorescent dyes, to target specific cells or tissues in biomedical research .

Enzyme Inhibition Studies

Z-ASP(OTBU)-ONP: can be used to design inhibitors for enzymes that recognize the aspartic acid residue. This is particularly useful in studying enzymes involved in diseases and developing potential inhibitors as drug candidates .

Proteomics

In proteomics, Z-ASP(OTBU)-ONP aids in the identification and quantification of proteins. It helps in the preparation of peptides used as standards or markers in mass spectrometry-based proteomic analysis .

Material Science

The compound finds application in material science for the surface modification of materials. Peptides containing aspartic acid residues can be used to alter the surface properties of polymers or nanoparticles for various applications .

Agricultural Research

In agricultural research, synthetic peptides made using Z-ASP(OTBU)-ONP can be used to study plant proteins and their interactions, which is essential for understanding plant biology and improving crop traits .

Drug Delivery Systems

Lastly, Z-ASP(OTBU)-ONP is instrumental in developing drug delivery systems. The compound can be used to create peptides that facilitate the targeted delivery of drugs, thereby increasing their efficacy and reducing side effects .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-22(2,3)32-19(25)13-18(23-21(27)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAURUWJRWPNSJD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576752
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-tert-Butyl 1-(4-nitrophenyl) 2-(((benzyloxy)carbonyl)amino)succinate

CAS RN

17543-17-8
Record name 4-tert-Butyl 1-(4-nitrophenyl) N-[(benzyloxy)carbonyl]-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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